molecular formula C21H19NO3 B14567783 4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid CAS No. 61439-56-3

4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid

Cat. No.: B14567783
CAS No.: 61439-56-3
M. Wt: 333.4 g/mol
InChI Key: UJDYXOGMACCBAF-UHFFFAOYSA-N
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Description

4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of phenols.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and amino groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid is unique due to the presence of both benzyloxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various scientific fields.

Properties

CAS No.

61439-56-3

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

4-[(4-phenylmethoxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C21H19NO3/c23-21(24)18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)25-15-17-4-2-1-3-5-17/h1-13,22H,14-15H2,(H,23,24)

InChI Key

UJDYXOGMACCBAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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